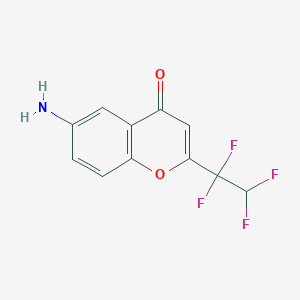
6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one is a fluorinated chromone derivative with the molecular formula C11H7F4NO2 and a molecular weight of 261.17 g/mol . This compound is of interest due to its unique chemical structure, which includes both an amino group and a tetrafluoroethyl group attached to a chromone backbone. These structural features confer distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and 1,1,2,2-tetrafluoroethylamine.
Formation of Chromone Backbone: The chromone backbone is formed through a cyclization reaction, often involving the use of a base such as sodium hydroxide or potassium carbonate.
Introduction of Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where 1,1,2,2-tetrafluoroethylamine reacts with the chromone intermediate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromone backbone to dihydrochromones or other reduced forms.
Substitution: The amino group and tetrafluoroethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines, thiols, or halides under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromone derivatives.
Aplicaciones Científicas De Investigación
6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying enzyme interactions and metabolic pathways due to its unique fluorinated structure.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory and anticancer properties, is ongoing.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
Mecanismo De Acción
The mechanism of action of 6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the tetrafluoroethyl group enhances lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromone: A closely related compound with similar structural features.
2-(1,1,2,2-Tetrafluoroethyl)chromone: Lacks the amino group but retains the tetrafluoroethyl group.
6-Amino-2-(1,1,2,2-tetrafluoroethyl)benzopyran: A benzopyran derivative with similar functional groups.
Uniqueness
6-Amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one is unique due to the presence of both an amino group and a tetrafluoroethyl group on the chromone backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H7F4NO2 |
|---|---|
Peso molecular |
261.17 g/mol |
Nombre IUPAC |
6-amino-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one |
InChI |
InChI=1S/C11H7F4NO2/c12-10(13)11(14,15)9-4-7(17)6-3-5(16)1-2-8(6)18-9/h1-4,10H,16H2 |
Clave InChI |
MVZOFMNAQJOMAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N)C(=O)C=C(O2)C(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


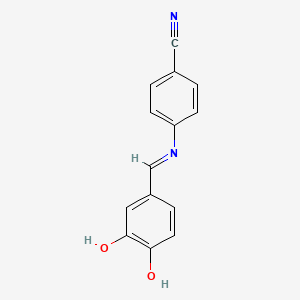
![N-{[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B12450993.png)
![Methyl 4-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-4-oxobutanoate](/img/structure/B12451000.png)
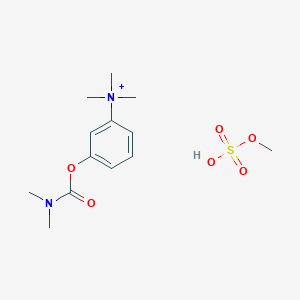
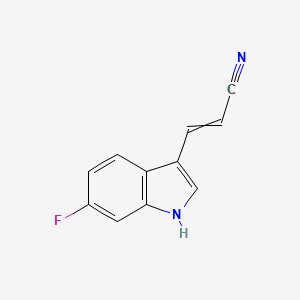
![4-Chloro-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12451016.png)
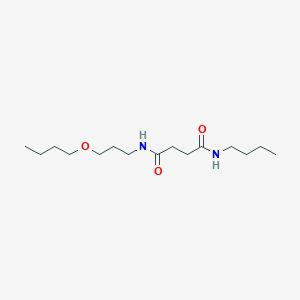
![2-(4-chlorophenyl)-N-[(2,5-dimethoxyphenyl)carbamothioyl]acetamide](/img/structure/B12451051.png)
![5-Bromo-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B12451057.png)
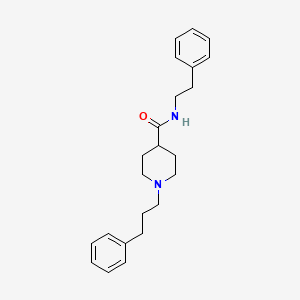
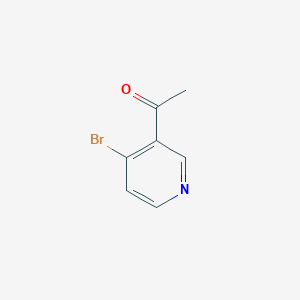
![2-(2-bromo-4-methylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B12451071.png)
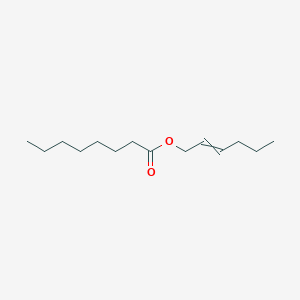
![Methylidyne-[(triphenyl-lambda5-phosphanylidene)amino]azanium](/img/structure/B12451087.png)
